5-Chlorothiazolo[4,5-b]pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-[1,3]thiazolo[4,5-b]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZYVEYZAITLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856668 | |
| Record name | 5-Chloro[1,3]thiazolo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206247-67-7 | |
| Record name | 5-Chloro[1,3]thiazolo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Chlorothiazolo 4,5 B Pyridin 2 Amine and Its Derivatives
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.com For 5-Chlorothiazolo[4,5-b]pyridin-2-amine, the analysis reveals several strategic pathways for its synthesis.
The primary disconnections for the thiazolo[4,5-b]pyridine (B1357651) scaffold focus on the formation of the thiazole (B1198619) ring. A common and effective strategy is the disconnection of the C-S and C=N bonds within the thiazole moiety. This approach, known as a Hantzsch-type disconnection, points to a substituted 2,3-diaminopyridine (B105623) derivative as a key precursor.
An alternative and widely used disconnection strategy involves breaking the bonds formed during the cyclization of a thiourea (B124793) derivative. This leads back to a 3-amino-2-halopyridine intermediate, which can be reacted with a thiocyanate (B1210189) source. For the target molecule, this compound, this disconnection suggests a precursor such as 3-amino-2,5-dichloropyridine (B19286).
A further retrosynthetic consideration is the introduction of the chlorine atom at the C5 position. This can be achieved in two ways:
Early-Stage Halogenation: The chloro-substituent is present on the initial pyridine (B92270) ring precursor before the thiazole ring is constructed.
Late-Stage Halogenation: The unsubstituted thiazolo[4,5-b]pyridin-2-amine (B175906) core is synthesized first, followed by a regioselective chlorination step to introduce the chlorine atom at the desired C5 position. researchgate.netsci-hub.se
These disconnection strategies form the basis for the various forward-synthetic methodologies discussed in the following sections.
Cyclocondensation and Annulation Reactions for Thiazolopyridine Core Formation
The construction of the fused thiazolopyridine ring system is the cornerstone of synthesizing this compound. Cyclocondensation and annulation reactions, which involve the formation of a new ring onto an existing one, are the primary methods employed.
A prevalent and effective route to the thiazolo[4,5-b]pyridine core begins with appropriately substituted halogenated pyridines. The synthesis of the isomeric thiazolo[5,4-b]pyridines has been successfully achieved starting from 3-amino-2-chloropyridine (B31603) derivatives. researchgate.netresearchgate.net This strategy is directly adaptable for the synthesis of the target molecule.
The process typically involves the reaction of a 3-amino-2,5-dihalopyridine, such as 3-amino-2,5-dichloropyridine, with a source of thiocyanate, like potassium or ammonium (B1175870) thiocyanate. The reaction proceeds through an initial nucleophilic substitution where the amino group displaces one of the halogens, followed by an intramolecular cyclization to form the thiazole ring. The regioselectivity of the functionalization of the pyridine ring is a critical factor in this approach. mdpi.com The presence of the 2-chloro substituent can significantly influence the reactivity and regiochemical outcome of subsequent reactions. mdpi.com This method allows for the chlorine atom at the C5 position to be incorporated from the start of the synthetic sequence.
One-pot syntheses, where multiple reaction steps are performed in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. ekb.eg While a specific one-pot synthesis for this compound is not extensively documented, the principles are well-established in the synthesis of related thiazole and fused heterocyclic systems. nih.govresearchgate.netnih.gov
A plausible one-pot strategy could involve the reaction of a 3-amino-2,5-dichloropyridine with an isothiocyanate in a suitable solvent. researchgate.netresearchgate.net This would combine the steps of thiourea formation and subsequent intramolecular cyclization into a single operation. Multicomponent reactions (MCRs), a subset of one-pot reactions, have become popular for rapidly building molecular complexity and are frequently used to generate libraries of biologically active compounds. mdpi.com
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Three-Component | α-halo carbonyl, thiosemicarbazide, anhydride (B1165640) | NiFe2O4 nanoparticles, EtOH:H2O | Thiazole scaffolds | researchgate.net |
| Three-Component | 5-amino-1-phenyl-1H-1,2,4-triazole, aldehyde, ethyl acetoacetate | APTS, ethanol (B145695), reflux | nih.govasianpubs.orgnih.govTriazolo[4,3-a]pyrimidines | mdpi.com |
| Three-Component | Sulfadiazine, benzaldehyde, mercaptoacetic acid | Acetic acid, Microwave/Ultrasonic | Thiazolidin-4-ones | ekb.eg |
| Cyclocondensation | 4-thiazolidinones, 3-oxo-2-arylhydrazonopropanals | Acetic acid, 170 °C, Q-Tube | Thiazolo[4,5-c]pyridazines | nih.gov |
This table presents examples of one-pot syntheses for related heterocyclic systems, illustrating the principles applicable to the target compound.
The use of thiourea and its derivatives is a classic and robust method for constructing the 2-aminothiazole (B372263) ring system. elsevierpure.comnih.gov This strategy can be applied to the formation of the thiazolo[4,5-b]pyridine core. The cyclization can be achieved through several pathways.
One common method involves the reaction of a pyridylthiourea derivative. For instance, a 3-thioureidopyridine can be synthesized from the corresponding 3-aminopyridine (B143674) and an isothiocyanate. Subsequent acid-catalyzed intramolecular cyclization leads to the formation of the fused thiazole ring. elsevierpure.com The treatment of N-acyl or N-benzoyl pyridylthioureas with a base like sodium methoxide (B1231860) has also been shown to yield thiazolopyridines. researchgate.net
Another approach is the reaction of a 3-amino-2-halopyridine with thiocyanate salts. This forms an intermediate pyridyl isothiocyanate, which then undergoes an intramolecular cyclization to yield the 2-aminothiazolo[4,5-b]pyridine scaffold. This reaction is a cornerstone in the synthesis of this class of compounds.
Functional Group Interconversions and Regioselective Modifications
Modifying the core thiazolopyridine structure through functional group interconversions allows for the synthesis of a diverse range of derivatives. A key modification in the synthesis of the target molecule is the introduction of the C5 chloro group.
Late-stage functionalization, the introduction of functional groups at a late step in a synthetic sequence, is a powerful strategy in drug discovery for rapidly creating analogues of a lead compound. nih.gov For this compound, this would involve the regioselective chlorination of the parent thiazolo[4,5-b]pyridin-2-amine scaffold.
Recent advances have provided mild and highly efficient methods for the late-stage chlorination of (hetero)arenes. A particularly effective system employs N-chlorosuccinimide (NCS) as the chlorine source in the presence of a dimethyl sulfoxide (B87167) (DMSO) catalyst. researchgate.netoregonstate.edu This method is noted for its broad functional group tolerance, which is crucial when dealing with molecules containing sensitive groups like the primary amine in the target compound. sci-hub.sethieme.de The reaction proceeds under mild conditions and is thought to involve a highly reactive DMSO·Cl+ intermediate. sci-hub.se The regioselectivity of the chlorination on the thiazolo[4,5-b]pyridine ring would be governed by the directing effects of the fused thiazole system and the 2-amino group.
| Reagent/System | Chlorine Source | Key Features | Reference |
| DMSO (catalyst) | N-chlorosuccinimide (NCS) | Mild conditions, excellent functional group tolerance, suitable for complex molecules and peptides. | researchgate.netthieme.de |
| "Palau'chlor" | N/A | A specific, reactive chlorinating reagent with high regioselectivity. | nih.gov |
| Pd(OAc)2 (catalyst) | N-chlorosuccinimide (NCS) | Directs ortho-dichlorination of specific substrates like azobenzene. | nih.gov |
| Electrocatalysis | 1,2-dichloroethane | An electrochemical method for chlorinating arenes. | nih.gov |
This table summarizes modern reagents and systems used for late-stage chlorination of aromatic and heteroaromatic compounds.
Amination Reactions (e.g., from 2-Chlorothiazolopyridines)
The introduction of the 2-amino group onto the thiazolo[4,5-b]pyridine scaffold is frequently accomplished via nucleophilic aromatic substitution (SNAr) on a corresponding 2-chloro precursor, such as 2,5-dichlorothiazolo[4,5-b]pyridine. This reaction is a cornerstone in the synthesis of many nitrogen-containing heterocycles.
The mechanism of the SNAr reaction in this context is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the fused thiazole ring system. Nucleophilic attack by an amine (e.g., ammonia (B1221849) or a primary/secondary amine) occurs preferentially at the C-2 and C-4 positions of the pyridine ring, as these positions can best stabilize the negative charge of the intermediate Meisenheimer complex through resonance. nih.govustc.edu.cn When the nucleophile attacks the C-2 position of the 2-chlorothiazolopyridine, an anionic intermediate is formed where the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring, making this a favored pathway. ustc.edu.cn The reaction proceeds through an addition-elimination mechanism, where the chloride ion is ultimately displaced as the leaving group, restoring the aromaticity of the heterocyclic system. nih.gov
While SNAr reactions are effective, they often require elevated temperatures. nih.gov However, for highly activated substrates or when using strong nucleophiles, the reaction can proceed under milder conditions. The choice of solvent and base is crucial for optimizing reaction efficiency and yield. In some cases, SNAr reactions can be performed in green solvents like water or ethanol, particularly for reactive heteroaryl chlorides, which reduces the environmental impact of the synthesis. researchgate.net
Table 1: General Conditions for Nucleophilic Aromatic Substitution (SNAr) on Heteroaryl Chlorides
| Feature | Description | Reference(s) |
|---|---|---|
| Substrate | 2-Chloro- or 2-Fluoro-heteroarenes (e.g., 2,5-dichlorothiazolo[4,5-b]pyridine) | mdpi.com |
| Nucleophile | Ammonia, primary amines, secondary amines, thiols | nih.govmdpi.com |
| Solvent | Toluene, Ethanol, Dioxane, Water with surfactant (e.g., TPGS-750-M) | nih.govresearchgate.net |
| Base | K3PO4, K2CO3, Triethylamine (Et3N) | researchgate.net |
| Temperature | Room temperature to elevated temperatures (heating/reflux) | nih.gov |
| Mechanism | Addition-Elimination via Meisenheimer complex | cncb.ac.cn |
Modern Synthetic Approaches and Green Chemistry Considerations
Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental footprint. For the synthesis of this compound and its analogues, this has led to the adoption of green chemistry principles, including the use of alternative energy sources, advanced catalytic systems, and safer solvents. bohrium.com
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Compared to conventional heating, which relies on slow thermal conduction, microwave irradiation heats the reaction mixture volumetrically and efficiently. This often leads to a dramatic reduction in reaction times, from hours to minutes, along with an increase in product yields and purity. mdpi.comresearchgate.net
This technique has been successfully applied to the synthesis of a wide array of heterocyclic compounds, including thiazolopyrimidines and other related scaffolds. nih.govmdpi.commdpi.com The rapid heating can minimize the formation of by-products that may occur during prolonged heating. researchgate.net For the synthesis of the target compound, microwave irradiation could be applied to various steps, such as the initial ring formation or the final amination step, providing a faster and more energy-efficient route. nih.govmdpi.com
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocycles
| Reaction Type | Method | Reaction Time | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Thiazolopyrimidine Synthesis | Conventional | 24 hours | 42-55% | nih.gov |
| Thiazolopyrimidine Synthesis | Microwave | 8 minutes | 69-88% | nih.gov |
| Pyrimidothiazolopyrimidine Synthesis | Conventional | 10-12 hours | 65-72% | mdpi.com |
| Pyrimidothiazolopyrimidine Synthesis | Microwave | 10-15 minutes | 88-95% | mdpi.com |
| 2-Amino-pyrimidine Synthesis | Microwave | 15-30 minutes | 54% | nih.gov |
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. wikipedia.org This method provides a highly versatile and efficient alternative to traditional SNAr reactions, especially for less reactive aryl halides or when milder conditions are required. wikipedia.orglibretexts.org The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. organic-chemistry.org
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. Bulky, electron-rich ligands, such as XPhos, SPhos, and DPEPhos, are known to stabilize the catalytic species and promote the key steps of the cycle, enabling the coupling of a wide range of substrates. youtube.comnih.gov This methodology has been successfully used to prepare N-aryl-pyrimidin-2-amines and is mentioned in patents for synthesizing related thiazolopyridine structures. nih.govgoogle.com
The selection of a solvent is a critical component of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. mdpi.com There is a strong trend toward replacing volatile and hazardous organic solvents with greener alternatives. Water is considered an ideal green solvent due to its non-toxicity, non-flammability, and low cost. nih.gov Many organic reactions, including the synthesis of S-heterocycles, can be performed "in" or "on" water, where the insolubility of reactants can sometimes even accelerate the reaction. mdpi.com
Other green solvents include alcohols (like ethanol), ionic liquids, and deep eutectic solvents (DES), which are valued for their low vapor pressure and potential for recyclability. mdpi.comnih.gov Recent research has also explored bio-derived solvents; for instance, thiazolo[5,4-b]pyridines have been synthesized using sabinene, a solvent derived from biomass that is non-toxic and recyclable. The use of such solvents in the synthesis of this compound would significantly reduce its environmental impact.
A key goal of green chemistry is the development of catalysts that can be easily recovered and reused, minimizing waste and cost. In recent years, novel nano-catalytic systems have been developed for this purpose. Amine-rich carbon dots (CDs) are emerging as effective, metal-free, and recyclable nano-organocatalysts. cncb.ac.cnnih.gov These nanoparticles consist of a carbon core with numerous amino groups on their surface, which can catalyze a variety of organic transformations in environmentally friendly solvents like water. researchgate.netresearchgate.net Their catalytic activity stems from their ability to form enamine and iminium ion intermediates, similar to molecular aminocatalysts. researchgate.net
Another strategy involves immobilizing metal catalysts on solid supports. For example, a poly(4-vinylpyridine)-supported copper iodide nanoparticle catalyst has been shown to be effective and recyclable for the amination of aryl halides. researchgate.net Such systems are easily separated from the reaction mixture by simple filtration, allowing for multiple reuse cycles without significant loss of activity. Applying these recyclable catalytic concepts to the synthesis of this compound would represent a significant advancement in sustainable production.
Precursor Chemistry and Synthetic Intermediate Development
The construction of the this compound core relies on the availability of appropriately substituted precursors. A common and logical synthetic route involves the formation of the thiazole ring onto a pre-existing, functionalized pyridine ring. A critical intermediate for this strategy is 2,3-diamino-5-chloropyridine . sigmaaldrich.com
The synthesis of this key diamine intermediate can be achieved through a multi-step sequence, typically starting from more readily available pyridines like 2-aminopyridine (B139424). A plausible pathway is as follows:
Chlorination: 2-aminopyridine can be chlorinated at the 5-position to yield 2-amino-5-chloropyridine (B124133) . This can be achieved using various chlorinating agents. One method uses hydrochloric acid and sodium hypochlorite (B82951) in an oxidative chlorination reaction. google.com
Nitration: The resulting 2-amino-5-chloropyridine is then nitrated. The amino group directs the incoming nitro group to the adjacent 3-position, yielding 2-amino-5-chloro-3-nitropyridine . orgsyn.org
Reduction: The final step is the reduction of the nitro group to an amino group. This transformation is commonly carried out using reducing agents like iron powder in an acidic medium (e.g., ethanol/water/HCl) or through catalytic hydrogenation with a palladium catalyst. orgsyn.org This step produces the target precursor, 2,3-diamino-5-chloropyridine .
Once 2,3-diamino-5-chloropyridine is obtained, the fused thiazole ring can be constructed. This is typically achieved by reacting the diamine with a reagent that provides the thiocarbonyl (C=S) moiety, such as potassium thiocyanate or carbon disulfide, under appropriate cyclization conditions. This reaction, known as the Hugerschoff synthesis, leads to the formation of the thiazolo[4,5-b]pyridine ring system.
Chemical Reactivity and Strategic Derivatization of 5 Chlorothiazolo 4,5 B Pyridin 2 Amine
Reactivity of the Amino Group (C-2 Position)
The 2-amino group on the thiazole (B1198619) ring is a key functional handle for derivatization. Its reactivity is characteristic of an aromatic amine, functioning as a potent nucleophile. This allows for a variety of chemical transformations, including substitution, acylation, and alkylation reactions, which are fundamental in modifying the compound's structure.
The lone pair of electrons on the nitrogen atom of the 2-amino group makes it nucleophilic, enabling it to react with various electrophiles. uni-muenchen.de This nucleophilicity is central to its role in forming new carbon-nitrogen or nitrogen-heteroatom bonds. For instance, similar to other 2-aminothiazole (B372263) derivatives, this group can react with isothiocyanates to form thiourea (B124793) derivatives. nih.gov This reaction proceeds via the nucleophilic attack of the amino group on the electrophilic carbon of the isothiocyanate.
The reactivity of the amino group can be influenced by the electronic nature of the thiazolo[4,5-b]pyridine (B1357651) ring system. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the chloro substituent can modulate the nucleophilicity of the 2-amino group, a factor that must be considered when planning synthetic strategies.
Acylation of the 2-amino group is a common and efficient method for introducing a variety of substituents. This reaction is typically achieved by treating 5-Chlorothiazolo[4,5-b]pyridin-2-amine with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. nih.gov This strategy allows for the synthesis of a wide range of amide derivatives. For example, reaction with acetic anhydride (B1165640) would yield the corresponding N-acetylated product, while reaction with benzoyl chloride would produce the N-benzoyl derivative. nih.gov These reactions are analogous to the acylation of other heteroaromatic amines. dmed.org.uaresearchgate.net
Alkylation of the 2-amino group is also a viable, though potentially more complex, derivatization pathway. Reaction with alkyl halides can lead to mono- and di-alkylated products. Controlling the degree of alkylation can be challenging and may require careful selection of reaction conditions, such as the nature of the alkylating agent, the solvent, and the base used.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetic Anhydride | N-(5-chlorothiazolo[4,5-b]pyridin-2-yl)acetamide |
| Acylation | Benzoyl Chloride | N-(5-chlorothiazolo[4,5-b]pyridin-2-yl)benzamide |
| Acylation | Furan-2-carbonyl chloride | N-(5-chlorothiazolo[4,5-b]pyridin-2-yl)furan-2-carboxamide |
| Alkylation | Methyl Iodide | 5-Chloro-N-methylthiazolo[4,5-b]pyridin-2-amine |
| Reaction with Isothiocyanate | Phenyl isothiocyanate | 1-(5-chlorothiazolo[4,5-b]pyridin-2-yl)-3-phenylthiourea |
Reactivity of the Chloro Group (C-5 Position)
The chlorine atom at the C-5 position of the pyridine ring is another crucial site for molecular modification. Its reactivity is dominated by its ability to act as a leaving group in both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and it is highly applicable to heteroaryl chlorides like this compound. organic-chemistry.org This palladium-catalyzed reaction involves coupling the chloro-substituted pyridine ring with an organoboron reagent, typically a boronic acid or a boronic ester. lookchem.com This strategy enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C-5 position.
The success of the Suzuki-Miyaura reaction on this substrate depends heavily on the choice of catalyst system (a palladium source and a ligand) and the reaction conditions. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have shown high efficacy in the coupling of challenging heteroaryl chlorides, even those containing potentially inhibitory functional groups like amines. organic-chemistry.orgresearchgate.net
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | 5-Phenylthiazolo[4,5-b]pyridin-2-amine |
| Suzuki-Miyaura | 2-Thiopheneboronic acid | PdCl₂(dppf) | 5-(Thiophen-2-yl)thiazolo[4,5-b]pyridin-2-amine |
| Suzuki-Miyaura | Pyridine-3-boronic acid | XPhosPdG2 / XPhos | 5-(Pyridin-3-yl)thiazolo[4,5-b]pyridin-2-amine |
The chloro group at the C-5 position is susceptible to displacement by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov The thiazolo[4,5-b]pyridine core is an electron-deficient aromatic system, which activates the C-5 position towards nucleophilic attack. This reactivity is a cornerstone for introducing nitrogen, oxygen, and sulfur nucleophiles. osi.lv
Common nucleophiles used in SNAr reactions with similar heteroaryl chlorides include primary and secondary amines (aliphatic or aromatic), alkoxides, and thiolates. nih.govmdpi.com These reactions are often carried out at elevated temperatures and may be facilitated by the use of a base to deprotonate the nucleophile or neutralize the HCl byproduct. The reaction of this compound with amines, for instance, provides a direct route to 5-amino-substituted derivatives. researchgate.net
| Nucleophile | Reagent Example | Reaction Conditions (Typical) | Product Type |
| Nitrogen | Morpholine | Heat, with or without base (e.g., K₂CO₃) | 4-(2-Aminothiazolo[4,5-b]pyridin-5-yl)morpholine |
| Nitrogen | Aniline | Heat, strong base (e.g., NaOtBu), Pd catalyst (Buchwald-Hartwig) or high temp SNAr | 5-(Phenylamino)thiazolo[4,5-b]pyridin-2-amine |
| Oxygen | Sodium Methoxide (B1231860) | Heat in Methanol | 5-Methoxythiazolo[4,5-b]pyridin-2-amine |
| Sulfur | Sodium thiophenoxide | Heat in a polar aprotic solvent (e.g., DMF) | 5-(Phenylthio)thiazolo[4,5-b]pyridin-2-amine |
Transformations of the Thiazole and Pyridine Rings
Beyond the derivatization of the exocyclic functional groups, the core thiazolo[4,5-b]pyridine ring system can undergo further transformations. While ring-opening or complete rearrangement reactions are less common and require harsh conditions, further annulation or electrophilic substitution on the pyridine ring are plausible synthetic routes.
The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution. However, the presence of the activating amino group on the fused thiazole ring may influence the reactivity of the pyridine ring carbons, although such reactions are not widely reported for this specific scaffold. A more common transformation involving the pyridine nitrogen is N-oxidation using an oxidizing agent like m-CPBA, which can alter the electronic properties of the ring system and open up new avenues for derivatization.
The thiazole ring is generally stable. However, certain reagents can effect its cleavage. Synthetic strategies often focus on building the thiazole or pyridine ring onto a pre-existing, functionalized partner ring, which provides a vast number of structural analogues. dmed.org.uadmed.org.ua For instance, methods involving the cyclization of a substituted 2,3-diaminopyridine (B105623) with a thiocarbonyl source or the annulation of a pyridine ring onto a 4,5-disubstituted thiazole are common in constructing the core scaffold itself. osi.lvresearchgate.net These synthetic approaches highlight the chemical transformations that the individual ring precursors undergo to form the fused system.
Ring-Opening and Ring-Closing Reactions
The synthesis of the thiazolo[4,5-b]pyridine core, such as that in this compound, predominantly involves ring-closing reactions, often referred to as thiazole annulation to a pre-existing pyridine ring. dmed.org.ua These cyclization strategies are fundamental to forming the bicyclic scaffold.
One common synthetic approach involves the intramolecular cyclization of substituted pyridylthioureas. For instance, N-methyl- and N-benzoylpyridylthioureas, derived from the corresponding aminopyridines, can undergo cyclization. Treatment of these thioureas with sodium methoxide in N-methylpyrrolidinone (NMP) leads to the formation of thiazolo[4,5-b] and [5,4-b]pyridines. researchgate.net Another method involves the isomerization and acetylation of 6-substituted 2-amino-3-thiocyanatopyridine by heating it in acetic anhydride, which yields a 2-acetamidothiazolo[4,5-b]pyridine. researchgate.net
A more direct and versatile method is the Friedländer annulation. This protocol has been adapted for solid-phase synthesis, where a thiazole resin is converted to a thiazolo[4,5-b]pyridine resin under microwave irradiation conditions. researchgate.netresearchgate.net This highlights a modern approach to constructing the core heterocyclic system. Additionally, three-component condensation reactions catalyzed by Lewis acids like ZnCl2 provide a pathway to multisubstituted thiazolo[4,5-b]pyridines. dmed.org.ua
While ring-closing reactions are well-documented for the synthesis of this scaffold, information regarding specific ring-opening reactions for this compound is not extensively covered in the available literature. Such reactions are less common as they would break apart the stable aromatic heterocyclic system.
Hydrogenation Studies
Specific hydrogenation studies focusing on this compound are not prominently featured in the reviewed literature. Hydrogenation is a process that reduces double bonds and is often employed to alter the electronic and structural properties of a molecule. While hydrogenation is a common synthetic transformation, its application to this particular heterocyclic system for specific research aims, such as saturation of the pyridine or thiazole ring, is not a central theme in the available research, which tends to focus on derivatization at the amine and chloro positions for modulating biological activity.
Rational Design and Synthesis of Analogues and Derivatives
The rational design of analogues of this compound is a key strategy in medicinal chemistry to explore and optimize its potential as a scaffold for various therapeutic targets. This involves systematic modifications of the core structure to understand how these changes affect molecular interactions with biological targets.
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Insights
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the thiazolo[4,5-b]pyridine scaffold, extensive SAR studies have been conducted to develop potent inhibitors for various protein kinases and other biological targets.
As c-KIT Inhibitors: In the search for novel c-KIT inhibitors to overcome imatinib (B729) resistance in gastrointestinal stromal tumors (GIST), a series of thiazolo[5,4-b]pyridine (B1319707) derivatives were synthesized. nih.gov The SAR studies revealed several key insights. The 2-amino group on the thiazole ring was found to be a critical site for modification. Replacing the primary amino group with various amides led to a significant decrease in inhibitory activity, indicating the importance of the unsubstituted amine for potency. nih.gov
| Compound | R2 Substitution | c-KIT IC50 (µM) |
| 6r | -NH2 | 0.14 |
| 7a | -NHCO-cyclohexyl | 1.51 |
| 7b | -NHCO-phenyl | 0.74 |
This table illustrates the impact of substitutions at the 2-position of the thiazolo[5,4-b]pyridine core on c-KIT inhibitory activity. Data sourced from nih.gov.
As Phosphoinositide 3-Kinase (PI3K) Inhibitors: Another series of thiazolo[5,4-b]pyridine analogues were developed as potent PI3K inhibitors. nih.gov The SAR for this series highlighted the importance of a sulfonamide functionality and a pyridyl group attached to the core. A representative compound, 19a , which incorporates a methoxypyridine and a morpholinyl thiazolo[5,4-b]pyridine structure, showed extremely potent PI3Kα inhibitory activity. nih.gov Further studies showed that replacing the pyridyl unit with a phenyl group led to a significant drop in activity, establishing the pyridyl moiety as a key structural unit for PI3Kα potency. nih.gov
| Compound | R Group on Sulfonamide | PI3Kα IC50 (nM) |
| 19a | 4-methoxy-pyridin-3-yl | 3.6 |
| 19b | 2-chloro-4-fluorophenyl | Potent (nanomolar) |
| 19c | 5-chlorothiophene-2-yl | Potent (nanomolar) |
This table shows the high potency of various sulfonamide derivatives of the thiazolo[5,4-b]pyridine scaffold as PI3Kα inhibitors. Data sourced from nih.gov.
Docking analysis revealed that the N-heterocyclic core fits into the ATP binding pocket of the PI3Kα kinase, forming crucial hydrogen bond interactions with hinge region residues like Val851. nih.gov
As Anti-Cryptosporidium Agents: The specific compound this compound has been used as an intermediate in the synthesis of potential anti-Cryptosporidium agents. nih.gov In this context, the 2-amino group was acylated with benzamide (B126) to form N-(5-chlorothiazolo[4,5-b]pyridin-2-yl)benzamide, which served as a precursor for further derivatization. nih.gov This indicates that the 2-amino position is a key handle for introducing diversity and tuning the biological properties of the scaffold.
Advanced Spectroscopic and Structural Elucidation Studies of 5 Chlorothiazolo 4,5 B Pyridin 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For "5-Chlorothiazolo[4,5-b]pyridin-2-amine," a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
The ¹H NMR spectrum of "this compound" is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the amine protons. Based on analyses of similar heterocyclic systems, the chemical shifts (δ) for the pyridine protons would appear in the aromatic region, typically between 7.0 and 8.5 ppm. nih.govsemanticscholar.org The exact positions would be influenced by the electron-withdrawing effect of the chlorine atom and the fused thiazole (B1198619) ring. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. nist.gov
The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for all six carbon atoms in the bicyclic core. The carbon atoms bonded to heteroatoms (N, S, Cl) would have characteristic chemical shifts. For instance, the carbon of the C-NH₂ group is expected to be significantly downfield. nih.gov
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity within the molecule. A COSY spectrum would reveal the coupling between adjacent protons on the pyridine ring, while HSQC would correlate each proton with its directly attached carbon atom. The HMBC spectrum would show correlations between protons and carbons over two or three bonds, which is critical for assigning the quaternary carbons and confirming the fusion of the thiazole and pyridine rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous structures)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-6 | ~ 7.5 - 7.8 (d) | ~ 120 - 125 |
| H-7 | ~ 8.0 - 8.3 (d) | ~ 145 - 150 |
| NH₂ | ~ 5.0 - 7.0 (br s) | - |
| C-2 | - | ~ 165 - 170 |
| C-3a | - | ~ 150 - 155 |
| C-5 | - | ~ 140 - 145 |
| C-6 | - | ~ 120 - 125 |
| C-7 | - | ~ 145 - 150 |
| C-7a | - | ~ 130 - 135 |
| Note: Predicted values are based on data from related thiazolopyridine and chloropyridine derivatives. Actual values may vary. |
Currently, there is no publicly available information regarding polymorphic studies or solid-state NMR analysis of "this compound." However, should different crystalline forms (polymorphs) of the compound exist, solid-state NMR (ssNMR) would be a powerful technique to distinguish between them. Polymorphs can exhibit different ¹³C chemical shifts due to variations in their crystal packing and intermolecular interactions. ssNMR could provide valuable insights into the number of non-equivalent molecules in the asymmetric unit cell and the nature of hydrogen bonding in the solid state.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For "this compound" (C₆H₄ClN₃S), the nominal molecular weight is 185 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. nih.gov
The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z 185 (for ³⁵Cl) and an isotopic peak at m/z 187 (for ³⁷Cl) with an intensity ratio of approximately 3:1, which is characteristic for compounds containing one chlorine atom. nist.gov The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for related amino-heterocycles include the loss of HCN, H₂CN, or the cleavage of the thiazole ring. rsc.org The fragmentation of the pyridine ring could also contribute to the observed fragment ions. nist.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Possible Origin |
| 185/187 | [C₆H₄ClN₃S]⁺ | Molecular Ion (M⁺) |
| 150 | [M - Cl]⁺ | Loss of Chlorine radical |
| 128 | [M - HCN - Cl]⁺ | Loss of HCN and Chlorine |
| 93 | [C₄H₃N₂S]⁺ | Cleavage of pyridine ring |
| Note: Fragmentation is complex and these are plausible pathways based on general principles and data from related structures. |
X-ray Crystallography for Absolute Configuration and Solid-State Architecture
Single-crystal X-ray crystallography provides the most definitive structural information, revealing bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. Although a crystal structure for "this compound" itself is not available in open literature, studies on similar thiazolo-pyridine derivatives have been published. nih.govresearchgate.netnih.govosti.gov These studies show that such molecules typically form planar bicyclic systems. The crystal packing is often dominated by hydrogen bonds involving the amino group and the nitrogen atoms of the pyridine ring, leading to the formation of supramolecular architectures like dimers or extended chains. nih.gov
Table 3: Expected Crystallographic Parameters for this compound (based on analogous structures)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Bond Lengths (Å) | C-S: ~1.75, C-N: ~1.3-1.4, C-Cl: ~1.74 |
| Key Bond Angles (°) | Angles within the 5- and 6-membered rings consistent with their aromaticity. |
| Hydrogen Bonding | N-H···N interactions are highly probable. |
| Note: These are typical values for related heterocyclic structures and serve as a predictive guide. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The spectra would be characterized by vibrations of the fused ring system and the amino group.
In the FT-IR spectrum, the N-H stretching vibrations of the primary amine would be expected in the region of 3300-3500 cm⁻¹. nih.gov The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The region from 1400-1650 cm⁻¹ would contain characteristic C=C and C=N stretching vibrations of the fused aromatic rings. The C-S stretching vibration, characteristic of the thiazole ring, typically appears at lower wavenumbers, often in the 600-800 cm⁻¹ range. researchgate.net The C-Cl stretching vibration would also be found in the fingerprint region.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the heterocyclic rings, which might be weak in the IR spectrum. researchgate.net
Table 4: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Source of Comparison |
| N-H (amine) | Stretching | 3300 - 3500 | nih.gov |
| C-H (aromatic) | Stretching | 3000 - 3100 | scielo.org.za |
| C=N / C=C | Ring Stretching | 1400 - 1650 | nih.gov |
| C-S | Stretching | 600 - 800 | researchgate.net |
| C-Cl | Stretching | 700 - 850 | semanticscholar.org |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
UV-Visible spectroscopy measures the electronic transitions within a molecule and provides information about the extent of conjugation. The fused aromatic system of "this compound" is expected to result in significant UV absorption. Based on data for related compounds like 2-amino-5-chloropyridine (B124133) and other thiazole derivatives, one would anticipate strong absorption bands in the UV region, likely between 250 and 350 nm. nih.govnist.gov These absorptions correspond to π → π* transitions within the conjugated bicyclic system. The presence of the amino group (an auxochrome) and the chlorine atom will influence the exact position and intensity of the absorption maxima (λmax).
Table 5: Predicted UV-Vis Absorption Data
| Solvent | Predicted λmax (nm) | Type of Transition |
| Ethanol (B145695)/Methanol | ~260 - 290 and ~310 - 340 | π → π* |
| Note: The presence of multiple bands is common in such fused heterocyclic systems. |
Chromatographic Method Development for Purity Assessment and Separation (e.g., HPLC, GC-MS in a research context)
The rigorous assessment of purity and the effective separation of this compound from potential impurities, isomers, and starting materials are critical in its synthesis and application in research. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques employed for these purposes. While specific, detailed method development literature for this compound is not extensively published, methodologies developed for structurally analogous compounds, such as chlorinated aminopyridines and aminothiazole derivatives, provide a strong foundation for establishing effective analytical protocols.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
Reverse-phase HPLC (RP-HPLC) is a primary technique for the purity assessment of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.
Detailed Research Findings:
In a research context, the development of an HPLC method would begin with screening various C18 and other reverse-phase columns. For a compound like this compound, which possesses a basic amino group and a heterocyclic structure, controlling the pH of the mobile phase is crucial to ensure good peak shape and reproducibility. The use of a buffer, such as phosphate (B84403) or formate, is standard.
A representative HPLC method for a closely related analogue, 2-Amino-5-chloropyridine, utilizes a simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and the polar mobile phase.
For the separation of isomers, which can be a significant challenge, specialized columns or mobile phase additives may be necessary. For instance, methods have been developed for aminopyridine isomers that employ hydrogen-bonding interactions with the stationary phase to achieve separation. sielc.com
A typical HPLC method development for this compound would involve the following parameters, which are presented here as an illustrative example:
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
This method would be validated for linearity, precision, accuracy, and specificity according to established guidelines to ensure its suitability for quantitative purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile impurities that may be present in the final product or arise from side reactions during synthesis. Due to the relatively low volatility of this compound, derivatization is often required to increase its thermal stability and volatility for GC analysis.
Detailed Research Findings:
The amino group of the compound can be derivatized using various silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), to produce more volatile silyl (B83357) derivatives. The choice of derivatization reagent and reaction conditions must be optimized to ensure complete conversion without degradation.
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on the boiling points and interactions of the components with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for the identification of the parent compound and any impurities based on their mass spectra and fragmentation patterns.
The following table outlines representative GC-MS parameters that could be applied for the analysis of derivatized this compound.
Table 2: Representative GC-MS Method Parameters for Impurity Analysis
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
These chromatographic methods, when properly developed and validated, provide essential tools for ensuring the quality, purity, and consistency of this compound in a research and development setting.
Computational and Theoretical Investigations of 5 Chlorothiazolo 4,5 B Pyridin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic behavior of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular system.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 5-Chlorothiazolo[4,5-b]pyridin-2-amine, a DFT study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of electronic properties can be calculated.
Key Predicted Parameters from DFT:
| Parameter | Significance for this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic stability. A smaller gap suggests the molecule is more polarizable and reactive. |
| Molecular Electrostatic Potential (MEP) | An MEP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen atoms and the amine group would likely be electron-rich sites susceptible to electrophilic attack or hydrogen bonding. |
| Atomic Charges | Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) would quantify the electron distribution and help predict sites for intermolecular interactions. |
| Global Reactivity Descriptors | Parameters such as chemical hardness, softness, and electronegativity, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's overall reactivity. |
Even for a relatively rigid molecule like this compound, some conformational flexibility exists, primarily around the exocyclic amine group. A conformational analysis would involve systematically rotating the bonds of the amine group to identify all possible stable conformations (energy minima).
Typical Findings from Conformational Analysis:
| Conformer | Relative Energy (kcal/mol) | Key Feature |
| Global Minimum | 0.0 | The most stable arrangement of the amine group relative to the thiazolopyridine ring system. |
| Other Local Minima | > 0.0 | Other stable, but higher-energy, conformations. The energy barriers between these conformers would also be calculated to understand the dynamics of their interconversion. |
This analysis is crucial for understanding which shape the molecule is most likely to adopt and is a prerequisite for accurate predictions of spectroscopic properties and intermolecular interactions.
Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can aid in the experimental characterization of a compound.
NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, the chemical shifts for ¹H and ¹³C atoms can be calculated. These predicted shifts, when compared to experimental data, can confirm the molecular structure.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic structure and chromophores within the molecule.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations provide a view of how a molecule moves and interacts with its environment over time, offering insights that are complementary to the static picture provided by quantum mechanics.
While quantum mechanics can identify energy minima, MD simulations can explore how the molecule transitions between these states at a given temperature. An MD simulation of this compound would reveal the flexibility of the fused ring system and the dynamics of the amine group.
Insights from MD Simulations:
| Dynamic Property | Description |
| Root-Mean-Square Deviation (RMSD) | Tracks the deviation of the molecule's structure from its initial or average structure over time, quantifying its overall structural stability. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms, highlighting the most flexible regions of the molecule. For this compound, the amine group's hydrogen atoms would be expected to show the highest RMSF values. |
| Dihedral Angle Analysis | Monitors the rotation around specific bonds over the course of the simulation, providing a dynamic view of the conformational landscape. |
MD simulations are particularly powerful for studying how a molecule interacts with its surroundings. For this compound, this could involve simulating the molecule in a solvent (like water or DMSO) or docked into the active site of a protein.
In Solution: Simulations would reveal how solvent molecules arrange themselves around the solute, identifying key hydrogen bonding interactions between the amine and nitrogen atoms with the solvent. The radial distribution function (RDF) is a common analysis tool used to quantify these interactions.
With Binding Partners: In the context of drug discovery, if this compound were identified as a potential inhibitor of an enzyme, MD simulations would be used to assess the stability of its binding pose within the protein's active site. Analysis of the simulation trajectory would identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the protein-ligand complex, providing crucial information for designing more potent analogs. While molecular docking studies have been performed on related thiazolopyridines as c-KIT inhibitors, specific MD simulation data for this compound is not available in published literature.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a ligand, such as a thiazolo[4,5-b]pyridine (B1357651) derivative, might interact with a biological target, typically a protein or enzyme.
For the thiazolo[4,5-b]pyridine class of compounds, molecular docking studies have frequently identified them as kinase inhibitors. These studies reveal that the thiazolo[4,5-b]pyridine scaffold often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. For instance, in studies of related compounds, the nitrogen atoms within the pyridine (B92270) and thiazole (B1198619) rings are often predicted to act as hydrogen bond acceptors, interacting with key amino acid residues in the ATP-binding pocket of kinases like Cyclin-Dependent Kinases (CDKs), c-KIT, and Phosphoinositide 3-Kinases (PI3Ks). nih.govnih.gov
Table 1: Predicted Interactions of Thiazolo[4,5-b]pyridine Scaffolds with Biological Targets (Illustrative Examples)
| Target Protein Family | Key Interacting Residues (Hypothetical for the specific compound) | Type of Interaction (Hypothetical for the specific compound) |
| Cyclin-Dependent Kinases (CDKs) | Hinge Region Amino Acids (e.g., Cys, Leu) | Hydrogen Bonding |
| c-KIT | Gatekeeper and Hinge Residues | Hydrophobic Interactions, Hydrogen Bonding |
| Phosphoinositide 3-Kinases (PI3Ks) | Catalytic Loop Residues | Hydrogen Bonding, van der Waals Interactions |
| Antimicrobial Enzymes | Active Site Residues | Hydrogen Bonding, Hydrophobic Interactions |
This table is illustrative and based on findings for the broader class of thiazolo[4,5-b]pyridine derivatives. Specific interactions for this compound would require dedicated docking studies.
The prediction of binding modes through molecular docking helps to visualize the most energetically favorable conformation of the ligand within the target's active site. For the thiazolo[4,5-b]pyridine scaffold, a common predicted binding mode involves the planar bicyclic ring system orienting itself deep within the ATP-binding cleft, with various substituents extending into adjacent pockets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds.
For the thiazolo[4,5-b]pyridine class, QSAR studies have been employed to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.gov The methodology typically involves calculating a range of molecular descriptors for a series of compounds with known activities. These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, connectivity indices.
3D: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment).
Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov For example, a generic QSAR model might take the form:
Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
The predictive power of a QSAR model is assessed through various validation metrics, such as the cross-validated correlation coefficient (q²) and the external validation correlation coefficient (R²_pred). A robust QSAR model for a series of thiazolo[4,5-b]pyridine derivatives would allow researchers to predict the activity of new analogs, including those with different substitutions at the 5-position, like the chloro group in this compound. Such models can highlight the importance of hydrophobicity, electronic properties, and steric bulk at different positions of the scaffold for a given biological activity. nih.gov
Advanced Chem- and Bioinformatics Approaches
Beyond molecular docking and QSAR, more advanced computational techniques are being applied to the discovery and development of drugs based on scaffolds like thiazolo[4,5-b]pyridine.
Virtual screening is a computational technique used to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov For a scaffold like this compound, virtual screening can be used to design a library of derivatives with a high probability of activity against a specific target.
This can be done through two main approaches:
Ligand-based virtual screening: This method uses the structure of a known active compound (like a potent thiazolo[4,5-b]pyridine derivative) as a template to search for other molecules with similar properties (e.g., shape, pharmacophore).
Structure-based virtual screening: This approach uses the 3D structure of the biological target to dock large numbers of compounds from a virtual library, ranking them based on their predicted binding affinity.
Collaborative virtual screening efforts have been successful in expanding the chemical space around lead compounds and identifying novel, active chemotypes. nih.gov
Table 2: Virtual Screening Workflow for Library Design
| Step | Description |
| 1. Target Selection | Identification of a biological target of interest (e.g., a specific kinase). |
| 2. Library Preparation | Assembling a virtual library of compounds, which could be based on the this compound scaffold with various substitutions. |
| 3. Screening | Application of ligand-based or structure-based virtual screening methods. |
| 4. Hit Selection | Prioritization of a smaller subset of compounds ("hits") based on scoring functions or similarity metrics. |
| 5. Experimental Validation | Synthesis and biological testing of the selected hits. |
Network pharmacology is an emerging field that aims to understand drug action from a network perspective. Instead of the "one drug, one target" paradigm, it considers the complex interactions between a drug, its multiple targets, and the broader biological network of pathways.
For a compound like this compound, which belongs to a class of known kinase inhibitors, network pharmacology could be highly relevant. nih.gov Kinase inhibitors often have activity against multiple kinases, and understanding this polypharmacology is key to predicting both their efficacy and potential side effects. A network pharmacology study would typically involve:
Target Prediction: Using computational tools to predict the likely protein targets of the compound.
Network Construction: Building a network that connects the predicted targets to known disease-related pathways.
Pathway Analysis: Analyzing the network to identify the key pathways that are likely to be modulated by the compound.
This approach can provide a more holistic understanding of the compound's mechanism of action and can help in identifying new therapeutic indications.
Mechanistic Investigations of Molecular Interactions and Biochemical Studies Purely in Vitro / Molecular Level
Enzyme Inhibition Studies (Focus on Mechanism of Inhibition and Binding Kinetics)
Derivatives of the thiazolo-pyridine core have been extensively studied as inhibitors of various enzymes, particularly protein kinases, which play a central role in cellular signaling. These studies focus on quantifying inhibitory potency (e.g., IC₅₀, Kᵢ) and elucidating the mechanism of inhibition.
One prominent area of investigation is the inhibition of phosphoinositide 3-kinases (PI3Ks), a family of enzymes critical to cell growth and survival signaling. A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine (B1319707) analogues were designed and found to be potent PI3K inhibitors. nih.gov Enzymatic assays revealed that the representative compound 19a exhibited an extremely strong inhibitory activity against PI3Kα with an IC₅₀ value of 3.6 nM. nih.gov Further investigation showed that this compound also potently inhibited PI3Kγ and PI3Kδ isoforms at nanomolar concentrations, but its activity against the PI3Kβ isoform was approximately 10-fold lower, indicating a degree of isoform selectivity. nih.gov
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
|---|---|---|---|---|
| 19a | 3.6 | 34.1 | 3.9 | 9.2 |
| 19b | 15.4 | 145.2 | 14.6 | 45.3 |
| 19c | 10.1 | 101.5 | 12.3 | 33.7 |
Table 1. In vitro enzymatic inhibitory activities of selected thiazolo[5,4-b]pyridine derivatives against PI3K isoforms. Data sourced from a study on novel PI3K inhibitors. nih.gov
In another study, thiazolo[5,4-b]pyridine derivatives were identified as potent inhibitors of the c-KIT kinase, a target in gastrointestinal stromal tumors (GIST). nih.gov The lead compound 6r from this series was a potent inhibitor of a c-KIT double mutant (V560G/D816V) that confers resistance to the drug imatinib (B729), with an IC₅₀ of 4.77 μM. nih.gov These kinetic studies are fundamental in establishing the potency and potential therapeutic utility of new chemical entities based on the thiazolo-pyridine scaffold.
Receptor Binding Studies (Focus on Molecular Recognition and Ligand-Receptor Interactions)
The interaction of thiazolo-pyridine derivatives with their molecular targets, whether enzymes or receptors, is governed by principles of molecular recognition. The binding mechanism typically involves a combination of specific interactions, such as hydrogen bonding and hydrophobic contacts, within the target's binding site.
Molecular docking studies provide powerful insights into these interactions. For instance, the potent PI3K inhibitor 19a was docked into the ATP-binding pocket of PI3Kα. nih.gov The analysis revealed that the thiazolo[5,4-b]pyridine scaffold fits snugly into the binding site, where it forms critical hydrogen bonds. A key interaction occurs between the pyridine (B92270) nitrogen of the core scaffold and the hinge region residue Val851. nih.gov This type of hinge-binding interaction is a hallmark of many kinase inhibitors. Additional stability is conferred by a water bridge interaction with residues Typ836 and Asp810, and another hydrogen bond between the compound's sulfonamide group and Lys802. nih.gov These specific molecular contacts are the basis for the compound's high-affinity binding and potent inhibitory activity.
Similarly, docking simulations for thiazolo[5,4-b]pyridine derivatives as EGFR-TK inhibitors predicted essential hinge interactions and hydrogen bonding with the cysteine residue Cys797, indicating potential for strong target engagement. nih.gov
Interactions with Biomacromolecules (e.g., DNA, Proteins)
Beyond enzyme and receptor inhibition, the interactions of small molecules with other essential biomacromolecules like DNA and serum proteins are also investigated to understand their broader biological profile.
The interaction of certain thiazolo-pyridine derivatives with DNA has been explored as a potential mechanism for anticancer activity. In one study, the binding of a 5,7-diamino-thiazolo[4,5-b]pyridine derivative (DBTHP ) to calf thymus DNA (CT-DNA) was investigated using UV-Vis absorption titration and viscosity measurements. actascientific.com The observed changes in the UV-Vis spectra upon addition of DNA, along with an increase in the specific viscosity of the DNA solution, suggested that the compound binds to DNA via an intercalative mode. actascientific.comresearchgate.net From these titration experiments, a strong intrinsic binding constant (Kb) of 7.24 × 10⁵ M⁻¹ was calculated, indicating a high affinity for DNA. actascientific.comresearchgate.net
Binding to plasma proteins, such as human or bovine serum albumin (BSA), is another critical interaction that affects the pharmacokinetics of a compound. These interactions are often characterized using fluorescence quenching assays, where the intrinsic fluorescence of the protein is quenched upon binding of the small molecule, allowing for the calculation of binding constants.
The principles of molecular recognition for thiazolo-pyridine derivatives are well-illustrated by their interactions within kinase active sites. The binding mode of the PI3K inhibitor 19a highlights several key principles. nih.gov The heterocyclic core acts as a scaffold that correctly orients the functional groups for optimal interaction. The nitrogen atom in the pyridine ring frequently serves as a hydrogen bond acceptor, anchoring the molecule to the hinge region of the kinase, a common recognition pattern for ATP-competitive inhibitors. nih.govnih.gov The sulfonamide moiety in compound 19a acts as a hydrogen bond donor, forming a specific interaction with Lys802, further enhancing binding affinity. nih.gov This demonstrates the principle of complementarity, where the shape and electronic properties of the ligand are matched to those of the binding pocket.
Cellular Target Engagement Studies (Limited to in vitro cellular assays and molecular endpoints, e.g., protein expression modulation)
Confirming that a compound engages its intended molecular target within a living cell is a crucial validation step. Such studies move beyond purified enzymes and assess the compound's effect at a cellular level. This can be measured by observing the modulation of downstream signaling pathways or changes in protein expression.
For thiazolo[5,4-b]pyridine derivatives developed as c-KIT inhibitors, target engagement was demonstrated by showing that the compounds block c-KIT's downstream signaling pathways in GIST cancer cells. nih.gov Furthermore, the compounds induced apoptosis and cell cycle arrest, molecular events that are consistent with the inhibition of a critical survival kinase like c-KIT. nih.gov In a separate study, isothiazolo[5,4-b]pyridine (B1251151) derivatives were shown to be potent necroptosis inhibitors in both human and mouse cells, confirming their engagement of the RIPK1 kinase target in a cellular context. documentsdelivered.com These cellular assays provide essential evidence that the biochemical activity observed in vitro translates to a functional effect in a more complex biological system.
Structure-Activity Relationship (SAR) at the Molecular/Biochemical Level
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a lead compound affect its biological activity. Through systematic synthesis and testing of analogues, researchers can identify key pharmacophoric features and optimize potency, selectivity, and other properties.
For the thiazolo[5,4-b]pyridine scaffold, several SAR studies have yielded critical insights. In the development of PI3K inhibitors, the SAR was clear:
Sulfonamide Moiety: This group was proven to be a key structural unit. Its presence was critical for the high inhibitory potency observed in compound 19a . nih.gov
Pyridine vs. Phenyl Group: Replacing the 2-pyridyl group attached to the core with a phenyl group led to a significant decrease in activity, highlighting the importance of the pyridine nitrogen for optimal interaction within the kinase active site. nih.gov
In the series of c-KIT inhibitors, SAR exploration revealed:
Functionalization at Position 6: This study was the first to report functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold for c-KIT inhibition, leading to the identification of the potent lead compound 6r . nih.gov
Substituents on the Phenyl Ring: Modifications to the phenyl ring attached at position 6 were explored extensively. The presence and position of groups like methyl and trifluoromethyl had a significant impact on both enzymatic inhibition and cellular anti-proliferative activity. nih.gov
| Scaffold | Target | Structural Modification | Impact on Activity | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-b]pyridine | PI3Kα | Replacement of 2-pyridyl with phenyl | Significant decrease in potency | nih.gov |
| Thiazolo[5,4-b]pyridine | PI3Kα | Removal of sulfonamide functionality | Significant decrease in potency | nih.gov |
| Thiazolo[5,4-b]pyridine | c-KIT | Introduction of specific urea (B33335) moiety at position 6 | Potent inhibition of imatinib-resistant mutant | nih.gov |
Table 2. Summary of key Structure-Activity Relationship (SAR) findings for thiazolo[5,4-b]pyridine derivatives at the biochemical level.
These SAR studies provide a rational basis for the future design of thiazolo-pyridine derivatives with improved therapeutic profiles.
Advanced Research Applications of 5 Chlorothiazolo 4,5 B Pyridin 2 Amine Non Clinical Focus
Role as a Privileged Scaffold or Building Block in Complex Molecule Synthesis
The thiazolo[4,5-b]pyridine (B1357651) framework is recognized as a "privileged scaffold" in chemistry. dmed.org.ua This term refers to molecular structures that are capable of binding to multiple biological targets, making them highly valuable starting points for developing new functional molecules. The fusion of the electron-rich thiazole (B1198619) ring with the electron-deficient pyridine (B92270) ring creates a unique electronic and structural profile. dmed.org.ua
5-Chlorothiazolo[4,5-b]pyridin-2-amine, in particular, serves as a crucial building block for constructing more complex chemical entities. dmed.org.uadmed.org.ua The presence of multiple reactive sites—the amino group, the chloro substituent, and the nitrogen atoms within the heterocyclic system—allows for a wide range of chemical modifications. dmed.org.ua Researchers can selectively target these sites to append various functional groups, leading to the synthesis of diverse libraries of compounds.
Synthetic strategies often involve the annulation (formation of a ring) of a thiazole ring onto a pre-existing pyridine derivative or vice versa. dmed.org.uadmed.org.ua For example, derivatives can be prepared through multi-component reactions or through stepwise functionalization, where the chloro and amino groups on the this compound core are replaced or modified to build larger, more intricate molecules. dmed.org.uaderpharmachemica.com This versatility makes it a cornerstone for synthesizing novel compounds with tailored properties for various research applications. dmed.org.ua
Table 1: Synthetic Utility of the Thiazolo[4,5-b]pyridine Scaffold
| Starting Material | Reaction Type | Resulting Structure | Application Area |
|---|---|---|---|
| This compound | Nucleophilic substitution | Substituted thiazolo[4,5-b]pyridines | Synthesis of functional materials, molecular probes |
| 2-aminopyridine-3-thiol | Condensation with aldehydes | 2-substituted-thiazolo[4,5-b]pyridines | Development of novel heterocycles |
Potential in Materials Science and Engineering
The unique heterocyclic structure of thiazolopyridine derivatives also positions them as promising candidates for applications in materials science.
Development of Functional Materials (e.g., Optoelectronic properties, Polymers)
Thiazole-containing compounds are known for their interesting photophysical properties, and thiazolopyridines are no exception. tandfonline.com Research into related oxazolo[4,5-b]pyridines, which are structurally similar, has shown that modifications to the core structure can significantly influence their fluorescence behavior. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can alter the molecule's dipole moment in its ground and excited states, leading to changes in absorption and emission spectra. researchgate.net
Derivatives of isothiazolo[4,5-b]pyridine have been synthesized and studied for their fluorescence, demonstrating solvatochromism—a change in emission color depending on the polarity of the solvent. nih.gov This property is crucial for developing sensors and smart materials. Specifically, certain ester derivatives of isothiazolo[4,5-b]pyridine show distinct emission peaks in different solvents like ethanol (B145695) and n-hexane, with calculated fluorescence quantum yields indicating their potential as fluorescent dyes. nih.gov
The thiazolopyridine scaffold has also been explored for its potential in creating semiconducting materials and polymers, which are fundamental to the optoelectronics industry. tandfonline.comrsc.org The ability to tune the electronic properties through chemical synthesis makes these compounds attractive for creating organic light-emitting diodes (OLEDs), transistors, and other electronic components. rsc.org
Table 2: Photophysical Properties of Selected Isothiazolo[4,5-b]pyridine Derivatives
| Compound | Solvent | Max Emission Peak (nm) | Fluorescence Quantum Yield (Φ) |
|---|---|---|---|
| Ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate | n-hexane | 407 | 0.10 |
| ethanol | 430 | 0.15 | |
| Ethyl 4-(2H-4,6-dimethyl-2,3-dihydroisothiazolo[5,4-b]pyridin-3-yloxy)butanoate | n-hexane | 360 | 0.07 |
| ethanol | 380 | 0.10 |
Data derived from studies on isothiazolo[5,4-b]pyridine (B1251151) derivatives, which are structural isomers of the title compound's scaffold. nih.gov
Applications in Catalysis and Organocatalysis
The nitrogen and sulfur atoms in the this compound structure make it an excellent candidate for applications in catalysis.
Ligand Design for Metal-Catalyzed Reactions
The heterocyclic nitrogen atoms and the exocyclic amino group can act as coordination sites for metal ions. This allows derivatives of this compound to be designed as ligands that can bind to a metal center, forming a complex that can catalyze chemical reactions. While specific research on the title compound as a ligand is still emerging, the broader class of pyridine-based heterocycles is widely used in this capacity. For example, related pyridine-based pincer ligands are used to create stable and reactive metal complexes for various transformations. The thiazolopyridine scaffold offers a rigid framework and specific electronic properties that could be harnessed to develop novel catalysts for cross-coupling reactions, hydrogenations, or oxidations.
Organocatalytic Applications
Organocatalysis involves the use of small organic molecules, rather than metal-based catalysts, to accelerate chemical reactions. The basic nitrogen atoms in the thiazolopyridine ring system could potentially act as a Brønsted or Lewis base, activating substrates in a reaction. While direct organocatalytic applications of this compound have not been extensively reported, its structural motifs are present in other known organocatalysts. Further functionalization of the amino group could lead to the development of new chiral organocatalysts for asymmetric synthesis.
Development as Molecular Probes for Biological Pathways
The inherent fluorescence of some thiazolopyridine derivatives makes them ideal platforms for creating molecular probes. nih.gov These probes are designed to detect specific ions, molecules, or changes in the cellular environment, providing valuable tools for studying biological pathways without a direct clinical or therapeutic purpose.
A notable example is the development of a thiazolo[4,5-b]pyridine-based fluorescent probe, 2-HPTP, designed for the selective detection of zinc ions (Zn²⁺). nih.gov This probe demonstrates a significant fluorescence enhancement and a large red-shift in its emission wavelength (85 nm) upon binding to Zn²⁺ in a 1:1 ratio. nih.gov It exhibits high selectivity for zinc over other common biological cations. nih.gov
Further studies showed that this probe is cell-membrane permeable and photostable, allowing it to monitor changes in intracellular zinc concentrations in living cells. nih.gov Co-staining experiments revealed that the probe specifically accumulates in lysosomes, making it a tool for studying lysosomal zinc dynamics. nih.gov Its successful application in imaging Zn²⁺ in the nematode C. elegans highlights the potential of the thiazolo[4,5-b]pyridine scaffold for creating powerful bioimaging tools. nih.gov
Table 3: Characteristics of a Thiazolo[4,5-b]pyridine-Based Fluorescent Probe
| Probe Name | Target Analyte | Detection Mechanism | Key Features | In Vitro/In Vivo Application |
|---|
Agrochemical Research Applications (e.g., enzyme inhibition in plant/pest systems, not human-related)
While direct research on the agrochemical applications of this compound is not extensively documented in publicly available literature, the broader class of thiazolo[4,5-b]pyridine derivatives has been the subject of significant investigation for its potential use in agriculture. These studies reveal a range of biological activities, including herbicidal, insecticidal, and plant growth regulatory effects, often linked to the inhibition of specific enzymes in plant and pest systems.
Herbicidal Activity:
Research into thiazolo[4,5-b]pyridine derivatives has identified several compounds with potent herbicidal properties. A notable study focused on 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, which are structurally related to the commercial herbicide Benazolin. datapdf.com Many of these compounds demonstrated auxin-like herbicidal symptoms, showing greater efficacy on broadleaf weeds compared to narrow-leaf varieties. datapdf.com The mode of action is suggested to be similar to that of phenoxy herbicides, which function as synthetic auxins, disrupting normal plant growth processes. datapdf.com
Further investigations have revealed that certain thiazolo[4,5-b]pyridine derivatives act as potent inhibitors of acyl-ACP thioesterase. beilstein-journals.org This enzyme plays a crucial role in fatty acid biosynthesis in plants. Its inhibition leads to the disruption of lipid production, which is essential for membrane formation and energy storage, ultimately resulting in plant death. These compounds have shown strong herbicidal activity against commercially significant weeds in major crops like wheat and corn. beilstein-journals.org
Insecticidal Activity:
The thiazolopyridine scaffold is a key feature in the development of new insecticides. tandfonline.com While direct studies on this compound are scarce, research on related structures provides insight into potential applications. For instance, various N-pyridylpyrazole derivatives incorporating a thiazole moiety have been synthesized and tested for their insecticidal properties against lepidopteran pests. mdpi.com Some of these compounds exhibited excellent insecticidal activity, with efficacy comparable to commercial insecticides like indoxacarb. mdpi.com The mechanism of action for many pyridine-based insecticides, such as the neonicotinoids, involves the disruption of the central nervous system in insects. nih.govresearchgate.net
Fungicidal Activity:
Thiazole and pyridine derivatives have also been explored for their antifungal properties against plant pathogens. nih.govresearchgate.net Phenylthiazole derivatives, for example, have been designed and synthesized to target fungal diseases that threaten crop production. nih.gov These compounds have shown significant inhibitory effects against various phytopathogenic fungi. nih.gov The presence of the thiazole ring is considered a key contributor to the antifungal activity of these molecules.
Plant Growth Regulation:
Beyond pest and weed control, certain thiazolopyridine derivatives have been investigated as plant growth regulators. plantsciencejournal.comresearchgate.netresearchgate.net These compounds can influence various aspects of plant development, including shoot and root growth, and biomass accumulation. researchgate.net The effects are sometimes comparable to those of natural plant hormones like auxins, suggesting that these synthetic derivatives can modulate physiological processes in plants to enhance growth and yield. plantsciencejournal.comresearchgate.net
The diverse biological activities of the thiazolo[4,5-b]pyridine scaffold in agrochemical research underscore the potential of its derivatives, including this compound, as leads for the development of new crop protection and enhancement products. The data from various studies on related compounds are summarized in the tables below.
Table 1: Herbicidal Activity of Thiazolo[4,5-b]pyridine Derivatives
| Compound Class | Target Weeds | Mechanism of Action | Reference |
| 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives | Broadleaf weeds | Auxin-like activity | datapdf.com |
| Substituted 2,3-dihydro beilstein-journals.orgacs.orgthiazolo[4,5-b]pyridines | Commercially important weeds in wheat and corn | Inhibition of acyl-ACP thioesterase | beilstein-journals.org |
Table 2: Insecticidal Activity of Related Thiazole and Pyridine Derivatives
| Compound Class | Target Pests | Efficacy | Reference |
| N-pyridylpyrazole derivatives with thiazole moiety | Lepidopteran pests (e.g., P. xylostella, S. exigua) | Comparable to commercial insecticide indoxacarb | mdpi.com |
| Pyridine derivatives analogous to neonicotinoids | Cowpea aphids (Aphis craccivora) | High insecticidal bioactivity (LC50 values as low as 0.080 mg/L) | nih.gov |
| 2-Phenylpyridine derivatives | Mythimna separata | 100% inhibition at 500 mg/L for some derivatives | nih.gov |
Table 3: Fungicidal and Plant Growth Regulatory Activity of Thiazole/Pyridine Derivatives
| Application | Compound Class | Effect | Reference |
| Fungicidal | Phenylthiazole derivatives | Inhibition of phytopathogenic fungi (e.g., M. oryzae) | nih.gov |
| Plant Growth Regulation | Pyrimidine and pyridine derivatives | Increased shoot and root length, and biomass in barley | researchgate.net |
Future Perspectives and Emerging Research Avenues for 5 Chlorothiazolo 4,5 B Pyridin 2 Amine Research
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, and it stands to significantly impact the future of 5-Chlorothiazolo[4,5-b]pyridin-2-amine research. nih.govresearchgate.net These computational tools can accelerate the design-make-test-analyze cycle by predicting molecular properties, designing novel analogs, and planning efficient synthetic routes. acs.org
Deep learning models, for instance, can be trained on vast datasets of existing chemical reactions to predict the most viable and efficient pathways for synthesizing new derivatives of this compound. nih.govmdpi.com Retrosynthesis algorithms can deconstruct a desired target analog into simpler, commercially available precursors, saving significant time and resources in the lab. nih.gov Furthermore, ML models can predict the biological activities, pharmacokinetic profiles, and potential toxicity of virtual derivatives, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. researchgate.netnih.gov This data-driven approach enables the exploration of a much wider chemical space than what is possible through traditional methods alone.
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact on Research |
| Property Prediction | ML models predict physicochemical properties, bioactivity, and toxicity based on molecular structure. | Prioritizes the design of analogs with improved efficacy and safety profiles before synthesis. |
| Generative Design | AI generates novel molecular structures based on desired properties and synthetic accessibility. | Creates new, patentable derivatives of this compound optimized for specific targets. |
| Retrosynthesis Prediction | Algorithms identify optimal and novel synthetic pathways for target molecules. nih.gov | Accelerates the synthesis of complex analogs and reduces development costs. |
| Reaction Outcome Prediction | Models predict the likely products and yields of a chemical reaction under various conditions. researchgate.net | Optimizes reaction conditions for higher efficiency and purity, minimizing failed experiments. |
Exploration of Novel Reaction Pathways and Sustainable Synthetic Methodologies
While established methods exist for the synthesis of the thiazolopyridine core, future research will increasingly focus on developing novel and sustainable synthetic strategies. tandfonline.comresearchgate.net Green chemistry principles are becoming central to modern organic synthesis, emphasizing the use of environmentally benign solvents, reducing energy consumption, and minimizing waste. researchgate.netmdpi.com
Research into related thiazolo[5,4-b]pyridines has demonstrated the successful use of microwave-assisted synthesis in green solvents derived from biomass, such as sabinene. researchgate.net This approach not only aligns with sustainability goals but also often leads to higher yields and shorter reaction times. researchgate.net Future work on this compound could explore similar microwave-assisted protocols, as well as other modern techniques like flow chemistry. Flow synthesis offers precise control over reaction parameters, improved safety for handling reactive intermediates, and ease of scalability. The development of one-pot, multi-component reactions, where multiple chemical bonds are formed in a single sequence, represents another promising avenue for creating libraries of derivatives in a highly efficient and atom-economical manner. researchgate.net
Table 2: Comparison of Synthetic Approaches for Thiazolopyridine Derivatives
| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |
| Heating Method | Conventional heating (e.g., oil bath) | Microwave irradiation, Flow reactors |
| Solvents | Often uses conventional organic solvents | Explores green solvents (e.g., water, biomass-derived) mdpi.comresearchgate.net |
| Reaction Time | Typically hours to days | Often reduced to minutes or hours researchgate.net |
| Efficiency | Multi-step procedures with purification at each stage | One-pot, multi-component reactions researchgate.net |
| Sustainability | Higher energy consumption and solvent waste | Lower energy footprint, potential for solvent recycling |
Discovery of Unconventional Molecular Interactions and Biological Targets
The thiazolopyridine scaffold is known to interact with a wide array of biological targets, including various kinases, making it a valuable structure in medicinal chemistry. nih.govnih.gov For example, different thiazolopyridine derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), Interleukin-1 receptor-associated kinases (IRAK4), and epidermal growth factor receptor (EGFR). nih.govnih.gov
However, for many compounds identified through phenotypic screening, including intermediates like this compound, the precise molecular target remains unknown. nih.gov A key future direction is therefore target deconvolution, the process of identifying the specific protein or pathway responsible for a compound's observed biological effect. nih.govnih.gov Techniques such as chemoproteomics using affinity-based probes and advanced mass spectrometry can be employed to "fish" for binding partners from cell lysates. nih.gov Identifying the target of this compound or its derivatives would be a critical breakthrough, enabling structure-based drug design and a deeper understanding of its mechanism of action. nih.gov This could reveal unconventional interactions or lead to the discovery of entirely new therapeutic targets.
Development of Advanced Analytical Techniques for Comprehensive Characterization
The complete and unambiguous characterization of this compound and its future derivatives is essential. While standard techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are foundational, advanced methods can provide deeper structural and functional insights. ijmr.net.inmdpi.com
Solid-state NMR (ssNMR) spectroscopy, for example, is a powerful tool for studying the structure of solid materials, which is the native form of this compound. nih.gov It can provide detailed information about molecular packing in the crystal lattice and characterize different polymorphic forms, which can have significant implications for a compound's properties. acs.orgresearchgate.net Two-dimensional NMR techniques, such as Heteronuclear Correlation (HETCOR) experiments, are invaluable for definitively assigning the complex spectral data of substituted heterocyclic systems. nih.govresearchgate.net Furthermore, coupling analytical techniques with biological assays, such as using mass spectrometry imaging, could allow researchers to visualize the distribution of the compound within cells or tissues, providing a crucial link between its chemical structure and its biological activity.
Table 3: Analytical Techniques for In-Depth Characterization
| Technique | Type | Information Provided |
| 1D/2D Solution NMR | Standard | Confirms molecular structure, connectivity, and purity in solution. researchgate.netchemicalbook.com |
| LC-MS | Standard | Provides molecular weight and fragmentation patterns for identity confirmation and purity assessment. |
| Solid-State NMR (ssNMR) | Advanced | Elucidates 3D structure, polymorphism, and intermolecular interactions in the solid form. nih.govacs.org |
| Single-Crystal X-ray Diffraction | Advanced | Determines the precise atomic arrangement and absolute stereochemistry in a crystalline state. acs.org |
| Chemoproteomics (MS-based) | Advanced | Identifies direct protein binding partners and biological targets from complex biological samples. nih.gov |
Synergistic Research with Other Disciplines (e.g., Nanotechnology, Bioengineering)
The future potential of this compound extends beyond its standalone applications. Synergistic research that combines its unique chemical properties with other scientific fields like nanotechnology and bioengineering could unlock novel functionalities. The thiazole (B1198619) and thiazolopyridine scaffolds are already recognized for their applications in materials science, including in semiconductors. tandfonline.comresearchgate.net
In nanotechnology, the compound could serve as a functionalizing ligand for nanoparticles. By attaching derivatives of this compound to the surface of gold nanoparticles or quantum dots, researchers could create targeted probes for bioimaging or specialized drug delivery systems. In bioengineering, the electronic properties and binding capabilities of the thiazolopyridine ring could be harnessed to develop novel biosensors. For instance, some thiazole derivatives have been explored as fluorescent agents for the detection of specific metal ions, suggesting a potential role in environmental or diagnostic sensing. researchgate.net The integration of this compound into engineered biomaterials or electronic devices represents a frontier of research that could lead to innovative technological solutions.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-chlorothiazolo[4,5-b]pyridin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using chlorinated pyridine precursors. For example, nitro-substituted pyridines undergo reduction with sodium dithionite (Na₂S₂O₄) followed by cyclization with thiourea derivatives to form the thiazolo-pyridine core . Reaction temperature (80–120°C) and solvent polarity (ethanol or DMF) critically affect yield, with optimized conditions achieving >70% purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify aromatic proton environments and chlorine substitution patterns. Infrared (IR) spectroscopy (e.g., 1723 cm⁻¹ for C=O in ester derivatives) and high-resolution mass spectrometry (HRMS) confirm molecular weight (C₆H₄ClN₃S; theoretical 185.64 g/mol) . X-ray crystallography is recommended for resolving ambiguities in fused-ring systems .
Q. What are the critical functional groups in this compound that influence reactivity?
- The chlorine atom at position 5 enhances electrophilic substitution potential, while the exocyclic amine at position 2 enables nucleophilic modifications (e.g., acylation or alkylation). The thiazole sulfur participates in metal coordination, relevant for catalytic applications .
Advanced Research Questions
Q. How can transition-metal catalysis optimize regioselective functionalization of this compound?
- Methodological Answer : Palladium-catalyzed C–H arylation (e.g., using PdCl₂(PPh₃)₂ and CuI) enables regioselective coupling at the pyridine ring’s C7 position. For example, coupling with 4-fluorophenylboronic acid in DMF at 100°C achieves 64% yield . Solvent choice (polar aprotic > nonpolar) and ligand selection (e.g., PPh₃ vs. Xantphos) dictate selectivity .
Q. What structure-activity relationships (SAR) govern the anticancer potential of thiazolo[4,5-b]pyridine derivatives?
- Substitution at the C6 position (e.g., phenylazo groups) enhances intercalation with DNA, increasing cytotoxicity 3-fold compared to unsubstituted analogs. The chlorine atom stabilizes π-π stacking, while the thiazole ring improves membrane permeability .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability. Use liver microsome assays to identify degradation pathways (e.g., CYP450-mediated oxidation). Stabilize the compound via prodrug strategies (e.g., esterification of the amine group) or co-administration with metabolic inhibitors like ketoconazole .
Q. What analytical techniques resolve challenges in quantifying this compound in biological matrices?
- HPLC-MS/MS with a C18 column and mobile phase (acetonitrile/0.1% formic acid) achieves a limit of detection (LOD) of 0.1 ng/mL. Internal standards (e.g., deuterated analogs) correct for matrix effects in plasma samples .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use nitrile gloves and flame-retardant lab coats to prevent dermal exposure. Store in amber vials at RT, protected from light. In case of spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
